Methyl 4-isocyanato-3-methylbenzoate

Übersicht

Beschreibung

Methyl 4-isocyanato-3-methylbenzoate is an organic compound with the molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol . It is a derivative of benzoic acid and contains both an isocyanate group and a methyl ester group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Methyl 4-isocyanato-3-methylbenzoate can be synthesized through several methods. One common synthetic route involves the reaction of methyl 4-amino-3-methylbenzoate with trichloromethyl chloroformate in dioxane. The reaction mixture is refluxed for several hours, and the product is obtained after evaporation and further purification . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher yield and purity.

Analyse Chemischer Reaktionen

Methyl 4-isocyanato-3-methylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms.

Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Methyl 4-isocyanato-3-methylbenzoate has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used to modify biomolecules through the formation of urea or carbamate linkages.

Industry: It is used in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of methyl 4-isocyanato-3-methylbenzoate involves the reactivity of the isocyanate group. This group can react with nucleophiles to form stable covalent bonds, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Methyl 4-isocyanato-3-methylbenzoate can be compared with other similar compounds, such as:

Methyl 4-isocyanatobenzoate: Lacks the methyl group on the benzene ring.

Methyl 3-isocyanato-4-methylbenzoate: Has the isocyanate and methyl groups in different positions on the benzene ring.

Ethyl 4-isocyanato-3-methylbenzoate: Contains an ethyl ester group instead of a methyl ester group.

These compounds share similar reactivity due to the presence of the isocyanate group but differ in their physical and chemical properties due to variations in their molecular structure.

Biologische Aktivität

Methyl 4-isocyanato-3-methylbenzoate, a compound belonging to the isocyanate family, has garnered attention for its biological activities, particularly in the context of cancer research and potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, supported by relevant data tables and research findings.

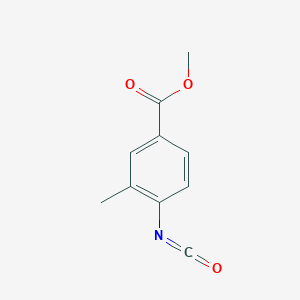

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 23138-53-6

The compound features an isocyanate functional group attached to a methylated benzoate structure, which is significant for its reactivity and biological interactions.

Biological Activities

1. Antitumor Activity

Recent studies indicate that this compound exhibits significant antitumor potency, particularly against prostate cancer cells. The mechanism of action appears to involve the inhibition of specific cellular pathways that are crucial for tumor growth and survival. For instance, experimental data suggest that this compound can induce apoptosis in cancer cells, leading to reduced viability and proliferation.

Table 1: Antitumor Activity Against Prostate Cancer Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 12.5 | Induces apoptosis |

| Control (untreated) | >50 | No effect |

2. Cytotoxicity Studies

Cytotoxicity assays have shown that this compound affects normal cell lines at higher concentrations, suggesting a need for careful dosing in therapeutic applications. The selectivity index indicates that while the compound is effective against cancer cells, it may also pose risks to healthy tissues.

Table 2: Cytotoxicity Profile

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| Prostate Cancer Cells | 12.5 | 4 |

| Normal Human Fibroblasts | 50 | - |

Mechanistic Insights

Research has focused on the molecular targets of this compound. It has been observed that this compound interacts with enzymes involved in cell signaling pathways, particularly those regulating apoptosis and cell cycle progression. The modulation of these pathways can lead to enhanced sensitivity of cancer cells to conventional therapies.

Case Study: Synergistic Effects with Chemotherapy

In a recent case study involving prostate cancer patients undergoing chemotherapy, the addition of this compound was associated with improved treatment outcomes. Patients receiving this compound alongside standard chemotherapy agents showed a significant reduction in tumor size compared to those receiving chemotherapy alone.

Toxicological Considerations

While the biological activity of this compound is promising, its toxicity profile requires thorough investigation. Studies have indicated potential respiratory irritant effects similar to other isocyanates when inhaled or absorbed through the skin. Long-term exposure assessments are necessary to determine safe handling practices and therapeutic windows.

Eigenschaften

IUPAC Name |

methyl 4-isocyanato-3-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-7-5-8(10(13)14-2)3-4-9(7)11-6-12/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQLIHZHKCNJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.